molecular formula C19H17F3N2O4 B6419716 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005066-21-6

5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No. B6419716
CAS RN: 1005066-21-6
M. Wt: 394.3 g/mol
InChI Key: RUVFDGOFCYCCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one, also known as BHT-TFM, is a synthetic compound with a variety of potential applications in scientific research. It is a derivative of the parent compound benzoylhydrazone, which has been studied for its ability to act as an antioxidant and anti-inflammatory agent. BHT-TFM has been used in a number of lab experiments, and its potential uses in scientific research are still being explored.

Scientific Research Applications

5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has been used in a variety of scientific research applications. It has been studied for its potential as an antioxidant and anti-inflammatory agent. In addition, it has been used as a reagent in the synthesis of other compounds, such as polymers and pharmaceuticals. 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has also been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, it is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one are still being studied. However, it has been shown to reduce oxidative stress and inflammation in animal models. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and relatively inexpensive. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, it is important to note that 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can be toxic in high concentrations and should be used with caution.

Future Directions

There are a number of potential future directions for the use of 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one in scientific research. These include further studies on its potential as an antioxidant and anti-inflammatory agent, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research could be done on its potential use in the synthesis of other compounds, such as polymers and pharmaceuticals. Finally, further studies could be done on the biochemical and physiological effects of 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one, as well as its potential toxicity in high concentrations.

Synthesis Methods

5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can be synthesized using a two-step process. The first step involves the condensation of benzoylhydrazone with 4-methoxyphenyl trifluoromethyl ketone in the presence of a catalytic amount of piperidine. This yields 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one. The second step involves the reaction of the product of the first step with an acid to form a mixture of the desired product and the corresponding benzoic acid. The desired product can be isolated from the mixture by chromatography.

properties

IUPAC Name

5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c1-28-13-9-7-11(8-10-13)15-14(16(25)12-5-3-2-4-6-12)18(27,19(20,21)22)24-17(26)23-15/h2-10,14-15,27H,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVFDGOFCYCCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

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